Sulfonaphtholazoresorcinol

Description

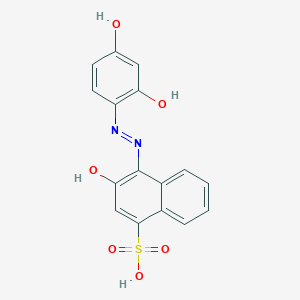

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2,4-dihydroxyphenyl)diazenyl]-3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c19-9-5-6-12(13(20)7-9)17-18-16-11-4-2-1-3-10(11)15(8-14(16)21)25(22,23)24/h1-8,19-21H,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBUVPRAKRZKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C=C(C=C3)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066092 | |

| Record name | 1-Naphthalenesulfonic acid, 4-[(2,4-dihydroxyphenyl)azo]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16623-47-5 | |

| Record name | 4-[2-(2,4-Dihydroxyphenyl)diazenyl]-3-hydroxy-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16623-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid, 4-(2-(2,4-dihydroxyphenyl)diazenyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016623475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonaphtholazoresorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[2-(2,4-dihydroxyphenyl)diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 4-[(2,4-dihydroxyphenyl)azo]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,4-dihydroxyphenyl)azo]-3-hydroxynaphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Considerations and Chemical Structure Elucidation of Sulfonaphtholazoresorcinol

General Synthetic Routes for Azo Dyes Relevant to Sulfonaphtholazoresorcinol

The synthesis of this compound, like most azo dyes, is primarily achieved through a two-step process known as azo coupling. nih.govwikipedia.org This industrial reaction involves the diazotization of a primary aromatic amine followed by its coupling with an electron-rich nucleophilic compound, such as a phenol (B47542) or an aromatic amine. nih.govorganic-chemistry.org

Step 1: Diazotization The first step is the formation of a diazonium salt from a primary aromatic amine. For this compound, the starting material is an aminonaphthalenesulfonic acid. ontosight.ai This amine is treated with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). chemistrystudent.com The reaction is performed at low temperatures, generally between 0 and 5°C, because diazonium salts are unstable and can decompose at higher temperatures. nih.govchemistrystudent.com The resulting diazonium salt contains the highly reactive [–N≡N]⁺ group.

Step 2: Azo Coupling The second step is the azo coupling reaction, which is an electrophilic aromatic substitution. nih.gov The diazonium salt, acting as an electrophile, attacks an activated aromatic ring that serves as the coupling component. wikipedia.org In the synthesis of this compound, the coupling component is resorcinol (B1680541) (1,3-dihydroxybenzene). ontosight.ai The resorcinol ring is highly activated by its two hydroxyl groups, making it a strong nucleophile. The coupling reaction is pH-dependent; it is typically carried out in mildly acidic or neutral conditions. organic-chemistry.org The substitution usually occurs at the position para to the strongest activating group, unless that position is blocked. wikipedia.orglibretexts.org For resorcinol, coupling occurs at the position between the two hydroxyl groups.

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive elucidation of the chemical structure of this compound requires a combination of spectroscopic methods. Each technique provides specific information about the molecule's framework and functional groups.

UV-Visible (UV-Vis) Spectroscopy : This technique is fundamental for colored compounds like azo dyes. UV-Vis spectroscopy measures the electronic transitions within the molecule, particularly the π → π* and n → π* transitions of the extended conjugated system created by the aromatic rings and the azo group. technologynetworks.commsu.edu The absorption spectrum reveals the wavelength of maximum absorbance (λmax), which is directly related to the color of the dye. msu.edu The extended conjugation in this compound is expected to result in strong absorption in the visible region of the electromagnetic spectrum. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR analysis is used to identify the various functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. filab.frrtilab.cominnovatechlabs.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the S=O stretch of the sulfonic acid group, C=C stretching from the aromatic rings, and the N=N stretch of the azo group. nih.govresearchgate.net The N=N stretching vibration for azo compounds is typically observed in the 1630–1575 cm⁻¹ region, although its intensity can be weak or absent in symmetrical derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise arrangement of atoms in a molecule. digitellinc.com ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. ruc.dk For this compound, the aromatic protons on the naphthalene (B1677914) and resorcinol rings would appear as distinct signals in the ¹H NMR spectrum. A key feature in the NMR spectra of some azo dyes is the evidence of azo-hydrazone tautomerism, where a proton can shift between a phenolic oxygen and a nitrogen atom of the azo group. digitellinc.com The hydrazone tautomer often exhibits a highly deshielded N-H proton signal at approximately 14–16 ppm in the ¹H NMR spectrum. digitellinc.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the final structure. ruc.dk

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. waters.comkhanacademy.org The mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragments formed upon ionization. khanacademy.orgthermofisher.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement. ruc.dk

| Technique | Expected Observations | Information Provided |

|---|---|---|

| UV-Vis | Strong absorption band (λmax) in the visible region. | Confirms the presence of an extended conjugated system responsible for color. msu.edu |

| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹) Aromatic C-H stretch (~3000-3100 cm⁻¹) N=N stretch (~1575-1630 cm⁻¹) Aromatic C=C stretch (~1400-1600 cm⁻¹) S=O stretch (~1030-1070 cm⁻¹ and ~1170-1220 cm⁻¹) | Identification of key functional groups: hydroxyl, azo, sulfonic acid, and aromatic rings. nih.gov |

| ¹H NMR | Signals in the aromatic region (δ 6-9 ppm). Possible downfield N-H signal (δ 14-16 ppm). | Shows the arrangement of protons and can provide evidence for azo-hydrazone tautomerism. digitellinc.com |

| ¹³C NMR | Multiple signals in the aromatic region (δ 100-160 ppm). | Reveals the carbon framework of the molecule. ruc.dk |

| Mass Spec. | Molecular ion peak corresponding to the exact molecular weight. Characteristic fragmentation patterns. | Confirms molecular weight and formula (with HRMS). ruc.dkwaters.com |

Derivatization Strategies for Modifying this compound's Reactivity or Selectivity

The functional groups on the this compound molecule—specifically the hydroxyl (–OH) groups on the resorcinol ring and the sulfonic acid (–SO₃H) group—serve as reactive sites for derivatization. These modifications can alter the dye's chemical properties, such as its solubility, reactivity, or analytical utility.

One documented derivatization is for analytical purposes. This compound can be oxidized by bromate (B103136). researchgate.netcranfield.ac.uk The remaining, unoxidized dye can then be reacted with gallium ions to form a fluorescent binuclear complex. researchgate.nettum.deresearchgate.net This reaction, which results in a measurable change in fluorescence, forms the basis of a sensitive method for determining bromate concentrations in water. researchgate.netresearchgate.net

Further derivatization strategies can be envisioned to enhance its performance in other applications, such as textile dyeing. The hydroxyl groups could be targeted for modification. For instance, they could be reacted with reactive moieties like monochlorotriazines or vinyl sulfones. nih.gov This would convert the dye into a reactive dye, capable of forming covalent bonds with the hydroxyl groups of cellulosic fibers like cotton, leading to excellent wash fastness. nih.gov

Modification of the sulfonic acid group could also be explored to alter the dye's solubility characteristics. For example, converting the acid to a salt with different cations can fine-tune its solubility in various solvent systems. Furthermore, the aromatic rings themselves could undergo further substitution reactions, although this would be less common and require more stringent reaction conditions. These derivatization strategies allow for the tailoring of this compound's properties for specific and advanced applications.

Advanced Analytical Methodologies Employing Sulfonaphtholazoresorcinol

Spectrofluorimetric Principles and Applications of Sulfonaphtholazoresorcinol

The utility of this compound in spectrofluorimetry is centered on its ability to form highly fluorescent complexes and its susceptibility to fluorescence quenching, which can be correlated to analyte concentration.

Mechanism of Fluorescent Binuclear Complex Formation with Gallium Ions

This compound (SNAR), an azo dye, reacts with an excess of gallium ions (Ga³⁺) to form a distinct fluorescent binuclear complex. researchgate.netresearchgate.netresearchgate.net This reaction is the foundation for its use as a fluorometric sensor. The formation of this stable, multi-ligand complex significantly enhances the fluorescence signal compared to the reagent alone, providing a basis for highly sensitive detection methods.

Fluorescence Quenching Phenomenon in Analyte Determination utilizing this compound

A primary application of the this compound-gallium system is in the indirect quantification of oxidizing analytes through a fluorescence quenching mechanism. researchgate.netresearchgate.net In this process, the target analyte, such as bromate (B103136), oxidizes the this compound dye. researchgate.net This oxidation reaction consumes the dye, reducing the amount available to form the fluorescent binuclear complex with subsequently added gallium ions. researchgate.net Consequently, the intensity of the resulting fluorescence is inversely proportional to the concentration of the analyte; a higher concentration of the analyte leads to a greater decrease in the fluorescence signal. researchgate.netresearchgate.net This relationship allows for precise and sensitive measurement of the analyte.

Optimization of Spectrofluorimetric Parameters for this compound-Based Assays (e.g., excitation/emission wavelengths, pH)

To achieve maximum sensitivity and reliability in assays utilizing this compound, critical parameters must be optimized. The reaction conditions, including pH and reagent concentrations, are carefully controlled to ensure the quantitative formation of the fluorescent complex. nih.gov For the gallium-SNAR complex, the optimal wavelengths for measurement have been identified. The fluorescence is monitored at an emission wavelength of 585 nm, following excitation at a maximum wavelength of 521 nm. researchgate.netresearchgate.net

Optimized Spectrofluorimetric Parameters for this compound-Gallium Complex

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Wavelength (λex) | 521 |

| Emission Wavelength (λem) | 585 |

Determination of Key Inorganic Species using this compound

The principles of fluorescence quenching with this compound have been successfully integrated into chromatographic systems for the determination of specific inorganic ions.

Bromate (BrO₃⁻) Quantification in Aqueous and Solid Matrices

A significant application of this compound is in the trace analysis of bromate, a disinfection byproduct found in drinking water. amazonaws.com

A highly sensitive and specific method for bromate quantification involves coupling ion-exchange High-Performance Liquid Chromatography (HPLC) with a post-column derivatization (PCD) system. researchgate.netpickeringlabs.com In this setup, an aqueous sample is first injected into an anion-exchange column, which separates the bromate from other interfering matrix anions. researchgate.netresearchgate.net

After elution from the column, the stream containing the separated bromate is mixed with the this compound reagent. pickeringlabs.com The bromate oxidizes the dye in the post-column reactor. researchgate.net Following this reaction, a solution of gallium ions is introduced, which complexes with the residual, unoxidized SNAR. researchgate.netresearchgate.net The resulting fluorescent binuclear complex is then measured by a fluorescence detector. The determination of bromate concentration is based on the measured decrease in fluorescence intensity. researchgate.netresearchgate.net This HPLC-PCD method provides superior sensitivity for bromate analysis compared to other standard methods. researchgate.net

Summary of HPLC-PCD Method for Bromate (BrO₃⁻) Analysis

| Component | Description |

|---|---|

| Separation Technique | Anion-Exchange High-Performance Liquid Chromatography (HPLC) |

| Post-Column Reaction Step 1 | Oxidation of this compound by eluted Bromate |

| Post-Column Reaction Step 2 | Formation of a fluorescent binuclear complex from residual this compound and excess Gallium ions |

| Detection | Fluorescence Detector (λex: 521 nm, λem: 585 nm) |

| Quantification Principle | The decrease in fluorescence intensity is proportional to the bromate concentration |

Nitrite (B80452) (NO₂⁻) Quantification in Aqueous Systems using this compound

A selective and highly sensitive fluorometric method has been developed for the determination of nitrite ions in water, utilizing a reaction mechanism involving this compound and gallium. researchgate.net The method is predicated on the reaction of nitrite with an excess amount of this compound in an acidic environment. researchgate.net The residual concentration of the this compound dye that does not react with the nitrite is then quantified. researchgate.net This is achieved by forming a complex between the remaining dye and gallium ions, which produces an intense orange fluorescence at a wavelength between 540-550 nm. researchgate.net The amount of nitrite is inversely proportional to the fluorescence of the resulting gallium-dye complex. This technique has been successfully applied to the analysis of nitrite in drinking water. researchgate.net

The fluorometric method for nitrite quantification using this compound demonstrates excellent analytical performance, particularly its high sensitivity, which surpasses that of the conventional Griess reaction. researchgate.net The assay is capable of detecting nitrite at concentrations as low as 0.1 nanograms per milliliter (ng/ml). researchgate.net The precision of the method is also notable, with the relative standard deviation (RSD) being dependent on the analyte concentration. researchgate.net For a nitrite concentration of 5 ng/ml, the RSD is 0.10, while for a higher concentration of 50 ng/ml, the RSD improves to 0.04. researchgate.net This method is effective for analyzing nitrite levels in the range of 5 to 500 ng/ml. researchgate.net

Table 2: Analytical Performance of Fluorimetric Nitrite Assay

| Parameter | Value | Source |

| Analyte | Nitrite (NO₂⁻) | researchgate.net |

| Method | Fluorimetric determination of residual dye | researchgate.net |

| Reagents | This compound, Gallium | researchgate.net |

| Limit of Detection | 0.1 ng/ml | researchgate.net |

| Application Range | 5 - 500 ng/ml | researchgate.net |

| Relative Standard Deviation | 0.10 (at 5 ng/ml Nitrite) | researchgate.net |

| Relative Standard Deviation | 0.04 (at 50 ng/ml Nitrite) | researchgate.net |

Environmental Monitoring Applications of this compound for Nitrite (e.g., Drinking Water)

The presence of nitrite (NO₂⁻) in drinking water is a significant public health concern due to its potential to cause methemoglobinemia, particularly in infants. researchgate.netresearchgate.net Nitrite is an intermediate in the nitrogen cycle and can enter water systems through agricultural runoff from fertilizers, as well as from sewage and industrial discharges. researchgate.netscielo.org.za Consequently, the development of sensitive and reliable methods for monitoring nitrite levels in water is crucial.

While the most common spectrophotometric method for nitrite detection is the Griess test, which involves a diazotization reaction with sulfanilamide (B372717) and a subsequent coupling reaction with N-(1-naphthyl)ethylenediamine dihydrochloride, alternative reagents have been explored. researchgate.netresearchgate.net this compound has been investigated as a chromogenic reagent for the spectrophotometric determination of nitrite in water samples. The methodology is based on a diazotization-coupling reaction, where nitrite reacts with an aromatic amine in an acidic medium to form a diazonium salt. This salt is then coupled with this compound, which acts as the coupling agent, to form a colored azo dye. The intensity of the resulting color is directly proportional to the concentration of nitrite in the sample and can be quantified using a spectrophotometer at a specific wavelength.

Key parameters for this analytical method, such as the optimal pH, the concentration of the reagents, reaction time, and temperature, must be carefully controlled to ensure accurate and reproducible results. The potential interference from other ions commonly found in water samples is a critical consideration in the method's development and validation.

Tantalum (Ta) Quantification via Fluorimetric Assays with this compound

Tantalum (Ta) is a technologically important metal, but its quantification at trace levels can be challenging. Fluorimetric analysis offers a highly sensitive approach for this purpose. Research has identified this compound as a sensitive reagent for the fluorimetric determination of tantalum. researchgate.net

The assay is based on the formation of a fluorescent complex between tantalum and this compound. When the reagent complexes with tantalum ions in the presence of hydrogen peroxide (H₂O₂), a significant enhancement of the fluorescence intensity is observed. This fluorescence is measured at specific excitation and emission wavelengths, and its intensity is proportional to the concentration of tantalum in the sample. The use of organic solvents, such as methanol, has been noted to further increase the sensitivity of the assay. researchgate.net

For the fluorimetric determination of tantalum, this compound is considered one of the more sensitive reagents, following others such as Rhodamine 6G. researchgate.net The development of a robust analytical method requires the optimization of several factors, including the pH of the solution, the concentrations of this compound and hydrogen peroxide, the type of organic solvent used, and the excitation and emission wavelengths. The selectivity of the method in the presence of other metal ions, particularly those that may also form fluorescent complexes, is a key aspect of its validation.

Table 1: Fluorimetric Determination of Tantalum using this compound This table is a representative example based on typical parameters for such assays, as specific detailed research findings were not available in the search results.

| Parameter | Condition / Value |

|---|---|

| Analytical Technique | Fluorimetry |

| Complexing Reagent | This compound |

| Auxiliary Reagent | Hydrogen Peroxide (H₂O₂) |

| Enhancing Medium | Organic Solvents (e.g., Methanol) |

| Measurement | Fluorescence Intensity |

Integration of this compound into Flow Injection Analysis (FIA) Systems

Flow Injection Analysis (FIA) is a highly efficient and automated technique for chemical analysis. wikipedia.orglibretexts.org The method involves the injection of a discrete sample volume into a continuously flowing carrier stream, which then merges with reagent streams before passing through a detector. libretexts.org The versatility of FIA allows for its adaptation to various detection methods, including spectrophotometry and fluorimetry, making it suitable for a wide range of analytes.

This compound can be integrated as a key reagent into FIA systems, particularly for the determination of metal ions. In such a system, a sample containing the target metal ion is injected into the carrier stream. This stream then merges with a reagent stream containing this compound under optimized pH conditions. The reaction between the metal ion and the reagent forms a colored or fluorescent complex within a reaction coil. The resulting product then flows through a detector (e.g., a spectrophotometer or fluorometer) where the absorbance or fluorescence is measured. The signal's peak height or area is proportional to the analyte concentration.

The primary advantages of using this compound within an FIA system include high sample throughput, reduced reagent consumption, improved reproducibility due to the precise timing of operations, and minimization of manual sample handling. The development of an FIA method using this reagent would involve the optimization of various physical and chemical parameters as outlined in the table below.

Table 2: Parameters for FIA Method Development with this compound This table presents typical parameters considered in the development of an FIA method.

| FIA System Parameter | Variable to Optimize |

|---|---|

| Flow Rate | Carrier and reagent stream flow rates |

| Sample Volume | Volume of sample injected |

| Reaction Coil | Length and diameter of the coil |

| Reagent Concentration | Concentration of this compound and any buffer solutions |

| pH | pH of the carrier and reagent streams |

| Temperature | Temperature of the reaction coil |

| Detector Wavelength | Analytical wavelength for spectrophotometry or excitation/emission wavelengths for fluorimetry |

Compound Reference Table

Chemical Reactivity and Complexation Chemistry of Sulfonaphtholazoresorcinol

Oxidation-Reduction Reactions of Sulfonaphtholazoresorcinol with Target Analytes (e.g., Bromate (B103136), Nitrite)

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.org this compound can participate in such reactions, acting as a reducing agent that becomes oxidized in the process. chim.lu This reactivity is harnessed in analytical methods for the determination of certain oxidizing agents.

For instance, in the presence of an oxidizing analyte like bromate (BrO₃⁻), this compound undergoes oxidation. stackexchange.comresearchgate.net The bromate ion is reduced, while the molecular structure of this compound is altered, leading to a change in its spectral properties. stackexchange.com This change, often a decrease in fluorescence, can be measured and correlated to the concentration of the analyte. researchgate.net One method involves the oxidation of the azo dye this compound by the analyte. The remaining amount of the dye is then converted into a fluorescent complex, and the decrease in fluorescence intensity is proportional to the bromate concentration. researchgate.net

Similarly, this compound can be utilized in the determination of nitrite (B80452) (NO₂⁻). um.esnih.gov The reaction mechanism often involves the oxidation of this compound by nitrite, leading to a measurable change in the system's properties. um.esnih.gov The kinetics and stoichiometry of these redox reactions are crucial for developing accurate and sensitive analytical methods. um.esjmb.or.kr

Coordination Chemistry of this compound with Metal Ions (e.g., Gallium)

This compound is an effective chelating agent, capable of forming stable complexes with various metal ions. This is due to the presence of functional groups within its structure that can donate electron pairs to a metal center, forming coordinate bonds.

A notable example is its interaction with gallium(III) ions (Ga³⁺). nih.govmdpi.comnih.gov The coordination of gallium with ligands like this compound results in the formation of metal complexes with distinct properties. nih.govresearchgate.net This complexation is central to certain analytical applications, where the formation of the gallium-Sulfonaphtholazoresorcinol complex can be used to quantify either the metal ion or another substance involved in a preceding reaction. researchgate.net For example, in the determination of bromate, after the oxidation of this compound, the remaining unreacted dye can be complexed with an excess of gallium ions to form a fluorescent binuclear complex. researchgate.net

Stoichiometry and Stability of Metal-Sulfonaphtholazoresorcinol Complexes

The stoichiometry of a metal complex refers to the ratio in which the metal ion and the ligand combine. scribd.com This ratio is a fundamental characteristic of the complex and can be determined using methods like Job's method of continuous variation. scribd.comresearchgate.netscirp.org For many metal-ligand systems, a 1:1 or 1:2 metal-to-ligand ratio is common. researchgate.netscirp.org The stability of these complexes is quantified by their stability constants (log K), with higher values indicating a more stable complex. researchgate.netscirp.orgelectrochemsci.org The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. researchgate.netnih.gov

Table 1: Stability Constants of Metal-Ligand Complexes

| Metal Ion | Ligand | Log K | Stoichiometry (Metal:Ligand) |

| Cu(II) | Ethylene diamine | 9.05 | 1:2 |

| Fe(II) | Sulfadiazine | 5.43 | 1:2 |

| Co(II) | Sulfadiazine | 5.19 | 1:2 |

| Ni(II) | Sulfadiazine | 5.03 | 1:2 |

| Zn(II) | Sulfadiazine | 4.20 | 1:2 |

Influence of Ligand Structure on this compound's Complexation Properties

The structure of a ligand plays a critical role in its ability to form stable complexes with metal ions. nih.govmdpi.com The arrangement of donor atoms, the flexibility of the molecule, and the presence of steric hindrance can all influence the coordination process. msu.edu In this compound, the specific arrangement of hydroxyl and azo groups provides effective binding sites for metal ions. The electronic properties of the ligand, such as its ability to donate electrons, also significantly impact the stability of the resulting metal complex. researchgate.net The presence of sulfonate groups can also influence the solubility and reactivity of both the free ligand and its metal complexes.

Reaction Kinetics of Analytical Derivatization Processes Involving this compound

Analytical derivatization is a technique used to convert an analyte into a new compound (a derivative) that is more easily detected or separated. wiley.com When this compound is used in such processes, understanding the reaction kinetics is essential for optimizing the analytical method. mdpi.comicheme.orgnih.govrsc.org

The rate at which this compound reacts with an analyte, whether through an oxidation-reduction reaction or a complexation reaction, will determine the time required for the analysis and can affect the sensitivity and accuracy of the method. researchgate.net Factors such as pH, temperature, and the concentration of reactants can all influence the reaction rate. jmb.or.kr Kinetic studies, which may involve monitoring the change in absorbance or fluorescence over time, provide valuable insights into the reaction mechanism and help in establishing the optimal conditions for the analytical procedure. researchgate.net

Theoretical and Computational Investigations of Sulfonaphtholazoresorcinol

Quantum Chemical Calculations of Electronic Structure and Energetics of Sulfonaphtholazoresorcinol

A fundamental investigation into a molecule's properties begins with understanding its electronic structure and energetics through quantum chemical calculations, most commonly employing Density Functional Theory (DFT). researchgate.netfrontiersin.org Such studies provide critical insights into molecular stability, reactivity, and orbital arrangements. For this compound, this would involve calculating key quantum chemical descriptors.

These calculations typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comschrodinger.com The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's electronic excitability and chemical reactivity. frontiersin.orgschrodinger.com A smaller gap generally indicates that the molecule can be excited by lower-energy light, which is relevant for a dye. ossila.com Furthermore, analysis of the spatial distribution of these frontier orbitals would reveal which parts of the molecule—such as the naphthalene (B1677914) ring, the azo bridge, or the resorcinol (B1680541) moiety—are involved in electron donation and acceptance during chemical reactions or electronic transitions.

Natural Bond Orbital (NBO) analysis could further elucidate the charge distribution across the molecule, identifying the most electrophilic and nucleophilic sites and quantifying the stabilization energies associated with intramolecular charge transfer interactions. walisongo.ac.idresearchgate.net However, no published data tables of calculated HOMO-LUMO energies, orbital surfaces, or NBO analyses for this compound could be located.

Interactive Data Table: Hypothetical Quantum Chemical Descriptors for this compound

Lacking specific research data, the following table is a template illustrating the type of information that would be generated from DFT calculations. The values are for illustrative purposes only.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Energy of HOMO | -6.2 eV | Represents electron-donating ability |

| Energy of LUMO | -2.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Correlates with chemical reactivity and lowest excitation energy |

| Dipole Moment | 5.8 Debye | Indicates overall polarity of the molecule |

Spectroscopic Property Prediction and Validation for this compound (e.g., absorption, fluorescence spectra)

Building upon ground-state calculations, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption and emission spectra of molecules. frontiersin.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.govnih.gov

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) for its characteristic π-π* and n-π* transitions, which are typical for azo dyes. frontiersin.org These theoretical predictions could then be validated against experimentally measured UV-Vis spectra. spectrabase.com Similarly, by optimizing the geometry of the first excited state, it would be possible to predict the fluorescence emission spectrum, providing a theoretical basis for the compound's use as a fluorescent indicator. nih.gov A comparison between the predicted and experimental absorption and fluorescence wavelengths is essential for validating the chosen computational methodology. researchgate.net

Despite the known experimental use of this compound as a fluorescent agent, a search of the scientific literature yielded no studies presenting its theoretically predicted absorption or fluorescence spectra.

Interactive Data Table: Hypothetical Spectroscopic Prediction for this compound

This table illustrates how theoretical spectroscopic data would be presented and compared with experimental values. The data is hypothetical due to the absence of published research.

| Spectroscopic Property | Predicted Wavelength (nm) (Hypothetical) | Experimental Wavelength (nm) | Transition Type (Predicted) |

| Absorption (λ_max) | 495 | ~500-520 | π → π* |

| Fluorescence Emission | 575 | ~585 (for Ga³⁺ complex) | S₁ → S₀ |

Molecular Modeling of Analyte-Sulfonaphtholazoresorcinol Interactions and Complex Geometries

This compound's function in analytical chemistry often involves forming complexes with metal ions, such as gallium(III). nih.govmdpi.com Molecular modeling techniques, including molecular docking and geometry optimization of the complex, are invaluable for understanding these interactions. lsbu.ac.uksciforum.net

Furthermore, the binding energy of the complex can be calculated, providing a quantitative measure of the interaction strength. chemicalbook.com An analysis of the intermolecular forces, such as electrostatic interactions, hydrogen bonds, and van der Waals forces, would clarify the nature of the binding. sciforum.net Such studies are crucial for explaining the selectivity of this compound for certain analytes and for designing new, more effective sensor molecules.

Regrettably, no computational studies detailing the geometry, binding energy, or interaction forces of this compound with any analytes are available in the scientific literature.

Interactive Data Table: Hypothetical Molecular Modeling of Ga(III)-Sulfonaphtholazoresorcinol Complex

This table serves as an example of the data that would be derived from molecular modeling studies. All values are hypothetical.

| Parameter | Predicted Value (Hypothetical) | Significance |

| Binding Energy | -150 kcal/mol | Strength of the interaction between Gallium(III) and the dye |

| Key Interacting Atoms | O (hydroxyl), O (hydroxyl), N (azo) | Identifies the specific atoms on the dye that bind to the metal ion |

| Ga-O Bond Length | 1.95 Å | Provides geometric detail of the coordination sphere |

| Ga-N Bond Length | 2.10 Å | Provides geometric detail of the coordination sphere |

| Coordination Geometry | Distorted Octahedral | Describes the 3D arrangement of the complex |

Future Directions and Emerging Research Avenues for Sulfonaphtholazoresorcinol

Development of Enhanced Sensitivity and Selectivity in Sulfonaphtholazoresorcinol-Based Assays

A primary objective in the evolution of this compound-based assays is the enhancement of their sensitivity and selectivity. The development of an analytical method is an iterative process, starting from initial experiments and progressing to highly optimized and reproducible protocols. labmanager.com As data is collected, parameters are systematically refined to improve performance. labmanager.com

Strategies to achieve lower detection limits and greater specificity are actively being explored. Recent advancements in analytical methods for other compounds provide a roadmap for the future of this compound assays. For instance, techniques such as pre-column derivatization have been shown to significantly enhance the sensitivity of HPLC methods for other compounds by introducing highly fluorescent molecules. researchgate.net A similar approach could be investigated for this compound to amplify its detection signal.

Furthermore, kinetic-based methods, which monitor the initial rate of a reaction, have demonstrated high sensitivity and selectivity in the determination of other analytes. researchgate.net Applying such kinetic fluorimetric and photometric techniques to this compound reactions could lead to improved detection limits. For example, this compound has been used in the fluorimetric determination of bromate (B103136), with a calibration range of 0.28 - 15 µg L⁻¹. cranfield.ac.uk

The integration of nanomaterials represents a promising frontier for signal amplification in analytical assays. nih.gov The utilization of metal nanoparticles, carbon nanotubes, and graphene has been shown to enhance the performance of electrochemical immunosensors. nih.gov The incorporation of such nanomaterials into this compound-based systems could significantly boost the analytical signal, leading to enhanced sensitivity.

| Strategy | Potential Application to this compound Assays | Anticipated Benefit |

| Pre-column Derivatization | Introduction of a fluorescent tag to the this compound molecule or its complex with an analyte. | Greatly enhanced fluorescence signal, leading to lower limits of detection. researchgate.net |

| Kinetic-Based Methods | Monitoring the initial rate of the reaction between this compound and the target analyte. | High sensitivity and selectivity, as demonstrated in other kinetic-based assays. researchgate.net |

| Nanomaterial Integration | Use of nanoparticles (e.g., gold, silver, carbon nanotubes) as signal amplifiers. | Significant enhancement of the analytical signal for improved sensitivity. nih.gov |

| Advanced Instrumentation | Utilization of modern spectrophotometric detectors with lower detection limits. mdpi.com | More accurate and precise readings at lower analyte concentrations. |

Exploration of this compound in Novel Sensing Platforms and Analytical Technologies

The versatility of this compound makes it a candidate for integration into a variety of modern analytical platforms. The development of novel sensing technologies is a key area of research, with a focus on creating faster, more portable, and more efficient analytical devices. explorationpub.com Electrochemical biosensors, for example, have gained significant attention for their high sensitivity and rapid detection capabilities. nih.gov These platforms often utilize specific bioreceptors and signal amplification strategies to detect target analytes. nih.gov

The incorporation of this compound into such platforms could lead to the development of new sensors for a range of analytes. For instance, the unique properties of carbon-based nanomaterials like carbon nanotubes and graphene make them ideal for creating highly sensitive and selective biosensors. mdpi.com An electrochemical sensor using amino-group-functionalized multi-walled carbon nanotubes has been developed for the detection of methylene (B1212753) blue with a limit of detection of 0.21 nM. semanticscholar.org A similar approach could be adapted using this compound for the detection of its target analytes.

Furthermore, the development of lab-on-a-chip and microfluidic devices offers the potential for miniaturized and automated analytical systems. nih.gov Integrating this compound-based detection into these platforms could enable rapid, on-site analysis in various fields. Process Analytical Technology (PAT) is another area where this compound could be applied. PAT involves the use of in-line or online analytical tools for real-time monitoring and control of manufacturing processes. mt.com Spectroscopic techniques are commonly used in PAT, and this compound's colorimetric properties make it suitable for such applications. pharmtech.com

| Sensing Platform/Technology | Potential Role of this compound | Potential Advantages |

| Electrochemical Biosensors | As a redox indicator or as part of a recognition element on the electrode surface. nih.gov | High sensitivity, rapid detection, and potential for miniaturization. nih.gov |

| Nanomaterial-Based Sensors | Immobilized on carbon nanotubes or other nanomaterials to enhance electrochemical or optical signals. semanticscholar.org | Increased surface area, improved conductivity, and enhanced biocompatibility leading to higher sensitivity. mdpi.com |

| Lab-on-a-Chip/Microfluidics | As a reagent for on-chip colorimetric or fluorimetric detection. nih.gov | Miniaturization, automation, reduced sample and reagent consumption, and portability. nih.gov |

| Process Analytical Technology (PAT) | As an in-line colorimetric sensor for real-time monitoring of chemical processes. mt.com | Improved process understanding, real-time quality control, and increased manufacturing efficiency. pharmtech.com |

Mechanistic Insights into Interference and Matrix Effects in this compound Applications

A critical aspect of developing robust analytical methods is understanding and mitigating the impact of interference and matrix effects. chromatographyonline.comarborassays.com The matrix effect is defined as the combined effect of all components in a sample, other than the analyte, on the measurement of that analyte. chromatographyonline.com These effects can lead to either an underestimation or overestimation of the analyte's concentration, thereby affecting the accuracy and reliability of the results. bataviabiosciences.com

In the context of this compound-based assays, which are often spectrophotometric, potential interferences can arise from several sources. Light-absorbing compounds present in the sample matrix can interfere with the assay readout by absorbing light in the same spectral region as the this compound-analyte complex. drughunter.com Similarly, compounds that cause light scattering by forming precipitates can disrupt the light path and affect the measurement. drughunter.com

Fluorescence quenching is another potential interference mechanism, where other chemical species in the sample decrease the fluorescence intensity of the analyte. nih.gov In complex biological samples, components such as proteins and lipids are common causes of matrix effects, potentially leading to ion suppression, poor reproducibility, and compromised sensitivity. arborassays.comchromatographytoday.com To ensure the accuracy of assays, it is crucial to identify and address these potential interferences. Strategies to mitigate matrix effects include sample preparation techniques like dilution, filtration, and extraction, as well as the use of blocking agents and matrix-matched calibration curves. arborassays.com

| Type of Interference/Matrix Effect | Potential Mechanism in this compound Assays | Possible Consequence |

| Spectral Interference | Overlapping absorption spectra of interfering compounds with the this compound-analyte complex. drughunter.com | Inaccurate quantification of the analyte. |

| Light Scattering | Formation of precipitates or turbidity in the sample solution. drughunter.com | Disruption of the light path, leading to erroneous absorbance readings. |

| Fluorescence Quenching | Presence of quenching agents in the sample matrix that reduce the fluorescence signal. nih.gov | Underestimation of the analyte concentration in fluorimetric assays. |

| Nonspecific Binding | Binding of matrix components like proteins or lipids to this compound or the analyte. arborassays.com | Reduced sensitivity and inaccurate results. |

| Chemical Interference | Reaction of matrix components with this compound or the analyte, altering the intended reaction. | Formation of unintended products, leading to false signals. |

Sustainable Synthesis and Application Methodologies for this compound

The principles of green chemistry are increasingly being integrated into the development of chemical processes to minimize environmental impact and enhance sustainability. rsc.org Future research on this compound will likely focus on developing greener synthesis routes and more sustainable application methods. jddhs.comjocpr.com

Sustainable synthesis aims to reduce the use of hazardous materials and minimize waste generation. rsc.org This can be achieved through various strategies, including the use of alternative, safer solvents like water or bio-based solvents, and the development of solvent-free reaction conditions. jddhs.comjocpr.com The adoption of biocatalysis, utilizing enzymes to carry out chemical transformations, offers a highly efficient and environmentally friendly alternative to traditional chemical catalysts. jocpr.com Energy-efficient synthesis techniques, such as microwave-assisted and ultrasound-assisted synthesis, can significantly reduce reaction times and energy consumption. jddhs.commdpi.com

In addition to sustainable synthesis, the development of greener application methodologies is also crucial. This includes designing assays that use smaller volumes of reagents and generate less waste. The use of plant extracts for the synthesis of nanoparticles is an example of a green approach that could potentially be adapted for creating novel this compound-based materials. ejcmpr.com Researchers have also developed procedures where an in-situ-formed organoautocatalyst accelerates the reaction, eliminating the need for external catalysts. idw-online.de Applying such innovative and sustainable approaches to the lifecycle of this compound will be a key focus of future research. rsc.org

| Green Chemistry Principle | Application to this compound | Benefit |

| Use of Safer Solvents | Replacing traditional organic solvents with water, supercritical CO₂, or bio-based solvents in the synthesis process. jocpr.com | Reduced toxicity and environmental pollution. jddhs.com |

| Energy Efficiency | Employing microwave-assisted or ultrasound-assisted synthesis methods. mdpi.com | Faster reaction times and lower energy consumption. jddhs.com |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of this compound. jddhs.com | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Catalysis | Utilizing biocatalysts (enzymes) or developing reusable metal catalysts for the synthesis process. jocpr.com | Increased reaction efficiency, reduced waste, and lower environmental impact. jocpr.com |

| Waste Minimization | Designing synthesis routes with high atom economy and developing applications that use minimal reagents. jddhs.comjocpr.com | Reduced generation of hazardous waste and more cost-effective processes. |

Q & A

Q. How can computational modeling optimize this compound’s molecular design for targeted bioactivity?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron distribution in the azo-resorcinol backbone, focusing on HOMO-LUMO gaps for redox activity. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and correlate computational/experimental data using regression models .

Q. What strategies address conflicting spectroscopic interpretations of this compound’s tautomeric forms?

- Methodological Answer : Combine variable-temperature NMR (VT-NMR) to monitor proton shifts and IR spectroscopy for keto-enol tautomer detection. Use deuterated solvents to suppress exchange broadening. Theoretical simulations (e.g., Gaussian) can model tautomeric equilibria. Discrepancies may reflect solvent polarity effects; systematically test solvents (polar aprotic vs. protic) and document dielectric constants .

Q. How should systematic reviews evaluate this compound’s toxicity across heterogeneous datasets?

- Methodological Answer : Follow PRISMA guidelines for literature screening, inclusion/exclusion criteria, and bias assessment . Extract data on LD50, IC50, and cell-line specificity. Use meta-regression to address variability in experimental models (e.g., in vivo vs. in vitro). Highlight methodological limitations (e.g., lack of double-blinding in animal studies) using Cochrane risk-of-bias tools .

Q. What experimental frameworks ensure reproducibility in this compound-based sensor development?

- Methodological Answer : Adopt factorial design (e.g., Taguchi methods) to test variables like pH, analyte concentration, and matrix effects. Validate sensor performance with blind samples and cross-lab collaborations. Publish raw data (e.g., via Figshare) and detailed protocols, including instrument calibration steps .

Data Analysis & Interpretation

Q. How can researchers statistically reconcile outliers in this compound’s kinetic degradation studies?

- Methodological Answer : Apply Grubbs’ test to identify significant outliers (α = 0.05). Investigate root causes (e.g., instrument drift, sample contamination) via repeat trials. Use robust regression (e.g., Theil-Sen) for datasets with non-normal distributions. Report excluded data points transparently in supplementary materials .

Q. What meta-analytical approaches are suitable for synthesizing this compound’s environmental fate data?

- Methodological Answer : Conduct subgroup analyses by environmental compartment (soil, water) and degradation mechanisms (photolysis, hydrolysis). Use random-effects models to account for heterogeneity. Assess publication bias via funnel plots and Egger’s test. Adhere to Cochrane Handbook standards for ecological data synthesis .

Ethical & Reporting Standards

Q. How should authors disclose this compound’s synthetic byproducts in compliance with journal guidelines?

- Methodological Answer : Characterize byproducts using GC-MS or LC-HRMS and report yields in supplementary tables. Follow STROBE or ARRIVE reporting standards for environmental or biomedical studies, respectively. Clearly label hazardous byproducts and disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.